5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride
Overview
Description
5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a butoxy chain linked to a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride typically involves multiple steps:
Formation of the butoxy chain: This step involves the reaction of 4-methylpiperazine with butyl bromide under basic conditions to form 4-(4-methylpiperazin-1-yl)butane.
Substitution on benzaldehyde: The next step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with the previously formed 4-(4-methylpiperazin-1-yl)butane in the presence of a suitable base to form the desired product.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid.
Reduction: 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid
- 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzyl alcohol
- 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzene
Uniqueness
The uniqueness of 5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-18-7-9-19(10-8-18)6-2-3-11-21-16-5-4-15(17)12-14(16)13-20;/h4-5,12-13H,2-3,6-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIYSLVMVMHVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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